5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane
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Overview
Description
5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with ethyl, nitrophenyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl and propyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxane ring provides structural stability. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-2-(3-nitrophenyl)-4-methyl-1,3-dioxane
- 5-Ethyl-2-(4-nitrophenyl)-4-propyl-1,3-dioxane
- 5-Propyl-2-(3-nitrophenyl)-4-ethyl-1,3-dioxane
Uniqueness
5-Ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
94251-83-9 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
5-ethyl-2-(3-nitrophenyl)-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C15H21NO4/c1-3-6-14-11(4-2)10-19-15(20-14)12-7-5-8-13(9-12)16(17)18/h5,7-9,11,14-15H,3-4,6,10H2,1-2H3 |
InChI Key |
YXYUHCQYBBQVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COC(O1)C2=CC(=CC=C2)[N+](=O)[O-])CC |
Origin of Product |
United States |
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